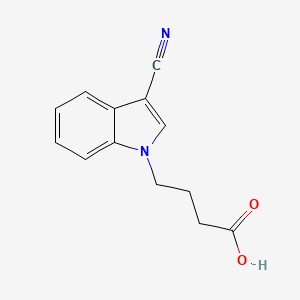
4-(3-Cyano-1H-indol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Cyano-1H-indol-1-yl)butanoic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group at the 3-position of the indole ring and a butanoic acid side chain at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyano-1H-indol-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the indole ring
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Cyano-1H-indol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the indole ring or the butanoic acid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium cyanide (NaCN) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
4-(3-Cyano-1H-indol-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of 4-(3-Cyano-1H-indol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The cyano group and the indole ring play crucial roles in its biological activity. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-(3-Cyano-1H-indol-1-yl)butanoic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
Indole-3-butyric acid: Another plant hormone used in horticulture for root formation.
4-(1H-Indol-1-yl)butanoic acid: A compound with a similar structure but lacking the cyano group, leading to different chemical and biological properties.
The uniqueness of this compound lies in the presence of the cyano group, which imparts distinct reactivity and biological activity compared to other indole derivatives.
Propriétés
Numéro CAS |
923291-74-1 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
4-(3-cyanoindol-1-yl)butanoic acid |
InChI |
InChI=1S/C13H12N2O2/c14-8-10-9-15(7-3-6-13(16)17)12-5-2-1-4-11(10)12/h1-2,4-5,9H,3,6-7H2,(H,16,17) |
Clé InChI |
WRPYGTQDBAJIKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2CCCC(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


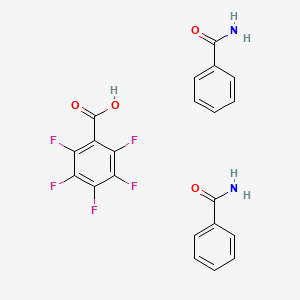
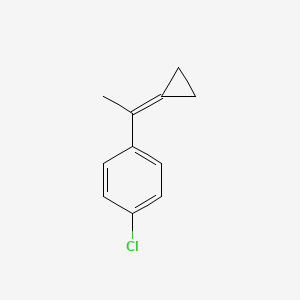
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
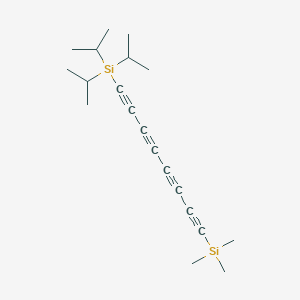
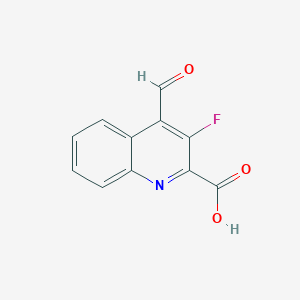
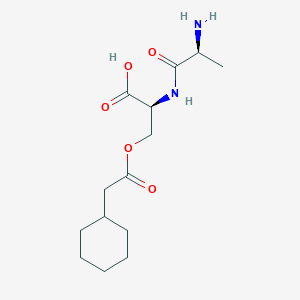
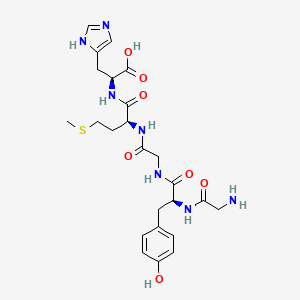
![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
![(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide](/img/structure/B14183800.png)
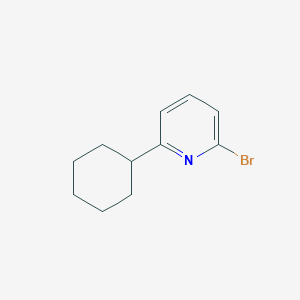
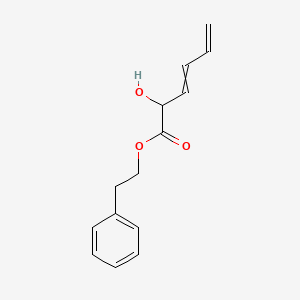

![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
![N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14183844.png)
